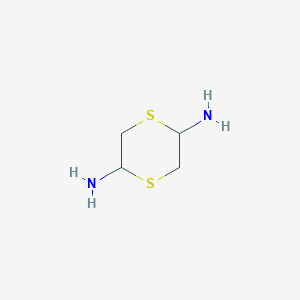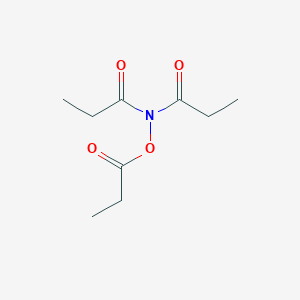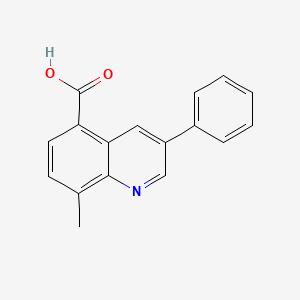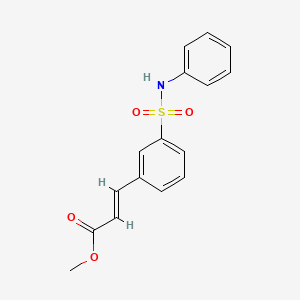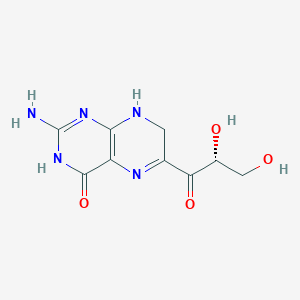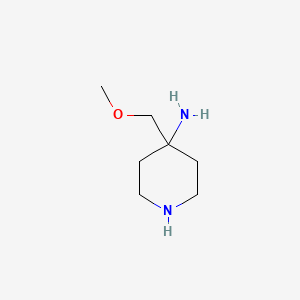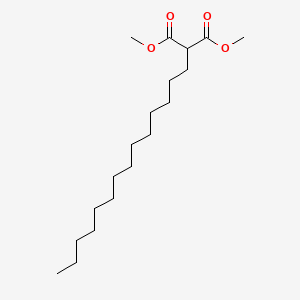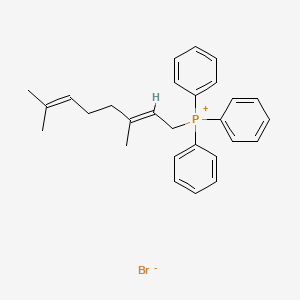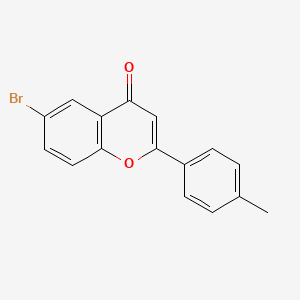
6-Bromo-4'-methylflavone
描述
6-Bromo-4’-methylflavone is a flavone compound that is commonly found in various plants and herbs. It is a grey colored powder and its molecular formula is C16H11BrO2 .
Synthesis Analysis
Flavone analogs have been successfully synthesized for the development of a novel drug against dengue fever . The introduction of electron-withdrawing groups on ring B such as Br enhanced the activity significantly . Another study showed that flavones and flavanones can be synthesized from 2′-hydroxydihydrochalcones via palladium (II)-catalyzed oxidative cyclization .Molecular Structure Analysis
The molecular structure of 6-Bromo-4’-methylflavone is characterized by a molecular weight of 315.16 g/mol . The InChIKey is VNLPVWHRKKWDQB-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br .Physical And Chemical Properties Analysis
6-Bromo-4’-methylflavone has a molecular weight of 315.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 26.3 Ų . The melting point is between 196.2 and 197.8 °C .作用机制
The mechanism of action of 6-Bromo-4'-methylflavone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 6-Bromo-4'-methylflavone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have a number of potential applications in scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are a number of future directions for research on 6-Bromo-4'-methylflavone. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to study its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases such as cancer and viral infections.
科学研究应用
6-Bromo-4'-methylflavone has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
安全和危害
The safety data sheet for 6-Bromo-4’-methylflavone indicates that it does not cause hemolysis of red blood cells and therefore does not have a toxic effect . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment and face protection should be worn when handling this compound .
属性
IUPAC Name |
6-bromo-2-(4-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPYQNXBLNZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238543 | |
| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41255-32-7 | |
| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41255-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(4-methylphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601238543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



